2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Similar structure with a nitro group and a chloro group on the aromatic ring.
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Contains a chloro group instead of a methoxy group.
Uniqueness
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11ClN2O4 |
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Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14-5-2-10(7-12(14)15)16-8-9-6-11(17(19)20)3-4-13(9)18/h2-8,18H,1H3 |
InChI Key |
XGNNDSJWMLSHMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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